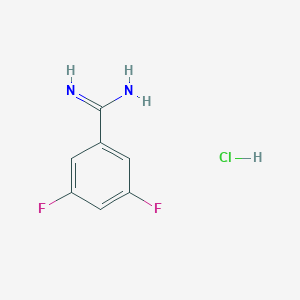

3,5-Difluorobenzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3,5-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCACCYICHJVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561948 | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144797-68-2 | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3,5-Difluorobenzamidine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 3,5-Difluorobenzamidine hydrochloride, a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact molecule is limited, this document compiles established synthetic methodologies and predicts characterization data based on analogous compounds, offering a solid foundation for its research and development.

Introduction

Amidine-containing molecules are recognized as important pharmacophores in drug discovery, known for their ability to engage in hydrogen bonding and electrostatic interactions with biological targets. The introduction of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, therefore, represents a promising scaffold for the development of novel therapeutic agents. Its structural isomer, 2,3-Difluorobenzamidine hydrochloride, has been identified as a valuable building block in pharmaceutical research, particularly in the development of enzyme inhibitors for oncology and infectious diseases. This suggests that the 3,5-difluoro isomer may also possess interesting biological activities.

Synthesis Pathway

The most practical and widely used method for the synthesis of unsubstituted amidines from nitriles is the Pinner reaction.[1][2] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which is subsequently treated with ammonia to yield the desired amidine hydrochloride.[2][3]

The proposed synthesis of this compound commences with the commercially available 3,5-difluorobenzonitrile.

Caption: Proposed synthesis workflow for this compound via the Pinner reaction.

Experimental Protocol: Pinner Reaction

This protocol is adapted from general procedures for the Pinner reaction and may require optimization for this specific substrate.[4][5]

Step 1: Formation of Ethyl 3,5-difluorobenzimidate hydrochloride (Pinner Salt)

-

A solution of 3,5-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5 °C.

-

The reaction mixture is stirred at 0 °C for 4-6 hours, and then allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction progress can be monitored by the precipitation of the Pinner salt.

-

The solvent is removed under reduced pressure to yield the crude ethyl 3,5-difluorobenzimidate hydrochloride as a solid. This intermediate is typically used in the next step without further purification.

Step 2: Ammonolysis to this compound

-

The crude Pinner salt is suspended in anhydrous ethanol.

-

The suspension is cooled to 0-5 °C.

-

Ammonia gas is bubbled through the suspension until saturation is reached and the pH is ≥ 8.

-

The reaction mixture is stirred at room temperature for 10-12 hours in a sealed vessel.

-

The resulting mixture, containing the product and ammonium chloride, is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethanol and ethyl acetate) to precipitate the this compound.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and known properties of the target compound and its precursors.

| Property | 3,5-Difluorobenzonitrile (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₃F₂N | C₇H₇ClF₂N₂ |

| Molecular Weight | 139.10 g/mol | 192.59 g/mol [1] |

| Appearance | White to off-white solid | Expected to be a white to off-white solid |

| Melting Point | 84-86 °C | Not reported |

| CAS Number | 64248-63-1 | 144797-68-2[1] |

Table 1: Physical and Chemical Properties.

Spectroscopic Data

| Technique | Precursor: 3,5-Difluorobenzonitrile | Product: this compound (Predicted) |

| ¹H NMR | δ ~7.4-7.6 (m, 3H) | δ ~7.5-7.8 (m, 3H, Ar-H), δ ~9.0-9.5 (br s, 4H, -NH₂) |

| ¹³C NMR | δ ~108 (t), ~115 (d), ~133 (t), ~162 (dd, C-F), ~118 (C≡N) | δ ~110 (t), ~118 (d), ~135 (t), ~163 (dd, C-F), ~165 (C=N) |

| FT-IR (cm⁻¹) | ~2240 (C≡N stretch), ~1620, 1590 (C=C stretch), ~1300-1100 (C-F stretch) | ~3300-3100 (N-H stretch), ~1670 (C=N stretch), ~1600 (C=C stretch), ~1300-1100 (C-F stretch) |

| Mass Spec (m/z) | 139 (M⁺) | 156 (M⁺ - HCl) |

Table 2: Comparative Spectroscopic Data.

Potential Research Applications and Logical Relationships

Benzamidine derivatives are known to act as inhibitors of various enzymes, particularly serine proteases, due to their ability to mimic the guanidinium group of arginine. The presence of difluoro substitution on the phenyl ring can enhance binding affinity and improve pharmacokinetic properties.

Caption: Logical relationships of this compound to potential research areas and applications.

Potential avenues for research involving this compound include:

-

Enzyme Inhibition: Screening against a panel of proteases to identify potential inhibitory activity. The difluoro substitution pattern may confer unique selectivity and potency.

-

Anticancer Research: Evaluation of its cytotoxic effects on various cancer cell lines. Many enzyme inhibitors targeting proteases have applications in oncology.

-

Antimicrobial Studies: Testing against a range of pathogenic bacteria and fungi. Amidine-containing compounds have shown promise as antimicrobial agents.

Conclusion

This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound. By leveraging the well-established Pinner reaction and drawing comparisons with related molecules, researchers can confidently approach the preparation and investigation of this promising compound. The unique electronic properties conferred by the difluoro substitution pattern make it an attractive candidate for further exploration in drug discovery and materials science. Future work should focus on the experimental validation of the proposed synthetic route, full spectroscopic characterization, and a thorough investigation of its biological activities.

References

The Pivotal Role of Fluorine in the Structure-Activity Relationship of 3,5-Difluorobenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzamidine hydrochloride is a synthetic small molecule that has garnered significant interest in pharmaceutical research due to its potent inhibitory activity against a class of enzymes known as serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and viral replication, making them attractive targets for therapeutic intervention. The strategic incorporation of fluorine atoms onto the benzamidine scaffold is a key determinant of the compound's biological activity. This technical guide provides an in-depth analysis of the role of the 3,5-difluoro substitution in the structure-activity relationship (SAR) of benzamidine-based inhibitors, supported by experimental protocols and pathway visualizations.

The benzamidine moiety itself is a well-established pharmacophore that mimics the guanidinium group of arginine, a common substrate for many serine proteases. This allows it to act as a competitive inhibitor by binding to the enzyme's active site. The addition of fluorine atoms at the 3 and 5 positions of the phenyl ring significantly modulates the physicochemical properties of the parent benzamidine molecule, thereby enhancing its inhibitory potency and selectivity.

The Influence of Fluorine Substitution on Molecular Properties

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize various properties. In the case of this compound, the two fluorine atoms exert their influence through several key mechanisms:

-

Increased Electronegativity and Polarity: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density, creating a more polarized C-F bond. This can lead to stronger and more specific interactions with amino acid residues in the enzyme's active site through dipole-dipole or hydrogen bonding interactions.

-

Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amidinium group, ensuring it remains protonated and positively charged at physiological pH. This positive charge is crucial for the electrostatic interaction with the negatively charged aspartate residue typically found at the bottom of the S1 pocket of serine proteases.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This enhanced metabolic stability increases the bioavailability and in vivo half-life of the compound.

-

Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, cell permeability, and distribution within the body. The precise effect on lipophilicity depends on the overall molecular context.

Structure-Activity Relationship (SAR) of Fluorinated Benzamidines

While specific quantitative data for this compound is not extensively published in publicly available literature, the general principles of fluorination in benzamidine-based protease inhibitors can be extrapolated from related studies. A comparative analysis of non-fluorinated, mono-fluorinated, and di-fluorinated benzamidine analogs would be essential to fully elucidate the SAR.

Table 1: Hypothetical Comparative Inhibitory Activity of Benzamidine Analogs against Trypsin

| Compound | Substitution | Predicted Kᵢ (µM) | Rationale for Predicted Activity |

| Benzamidine | None | 18.5 | Baseline activity of the parent scaffold. |

| 3-Fluorobenzamidine | Mono-fluoro | < 18.5 | Increased electronegativity from one fluorine atom is expected to enhance binding affinity. |

| 3,5-Difluorobenzamidine | Di-fluoro | << 18.5 | The cumulative electron-withdrawing effect of two fluorine atoms is predicted to significantly increase binding affinity and inhibitory potency. |

Note: The Kᵢ values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trend based on established principles of medicinal chemistry. Experimental verification is required.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from 3,5-difluorobenzonitrile. The most common and effective method for the conversion of a nitrile to an amidine is the Pinner reaction .

Step 1: Formation of the Imidate Salt (Pinner Salt)

-

Materials: 3,5-difluorobenzonitrile, anhydrous ethanol, anhydrous diethyl ether, and dry hydrogen chloride gas.

-

Procedure:

-

Dissolve 3,5-difluorobenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

The ethyl 3,5-difluorobenzimidate hydrochloride (Pinner salt) will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Step 2: Ammonolysis of the Imidate Salt to the Amidine Hydrochloride

-

Materials: Ethyl 3,5-difluorobenzimidate hydrochloride, anhydrous ethanol, and anhydrous ammonia gas.

-

Procedure:

-

Suspend the freshly prepared Pinner salt in anhydrous ethanol in a pressure vessel.

-

Cool the suspension to -78°C using a dry ice/acetone bath.

-

Bubble anhydrous ammonia gas through the suspension until saturation.

-

Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.

-

Vent the excess ammonia in a fume hood.

-

The resulting precipitate of this compound is collected by filtration, washed with cold anhydrous ethanol, and dried under vacuum.

-

Serine Protease Inhibition Assay (Trypsin as an Example)

The inhibitory activity of this compound can be determined using a colorimetric or fluorometric assay that measures the rate of substrate hydrolysis by a target serine protease, such as trypsin.

-

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Assay buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

This compound (test inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

In a 96-well microplate, add a fixed amount of trypsin solution to each well.

-

Add varying concentrations of the inhibitor solution to the test wells and an equal volume of assay buffer to the control wells.

-

Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

-

Initiate the reaction by adding the L-BAPNA substrate to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

-

Signaling Pathways and Logical Relationships

This compound, as a serine protease inhibitor, can interfere with various signaling pathways. One of the most prominent is the blood coagulation cascade , which involves a series of serine proteases (e.g., thrombin, Factor Xa).

Caption: Inhibition of the Coagulation Cascade.

The diagram above illustrates how this compound can inhibit key serine proteases like Thrombin (Factor IIa) and Factor Xa in the common pathway of the blood coagulation cascade, thereby exerting an anticoagulant effect.

Another critical area where serine proteases are involved is in inflammatory and apoptotic pathways. For instance, certain proteases can activate cell surface receptors or process signaling molecules that lead to the activation of transcription factors like NF-κB, which regulates the expression of pro-inflammatory and pro-apoptotic genes.

Caption: Modulation of Apoptosis Pathway.

This diagram shows a potential mechanism where this compound could inhibit a serine protease involved in an inflammatory or stress-induced signaling pathway, thereby preventing the activation of NF-κB and subsequent pro-apoptotic gene expression.

Conclusion

The strategic placement of two fluorine atoms at the 3 and 5 positions of the benzamidine scaffold imparts this compound with enhanced properties as a serine protease inhibitor. The electron-withdrawing nature of the fluorine atoms is predicted to significantly increase the binding affinity of the compound to the active site of target proteases. This, coupled with increased metabolic stability, makes it a valuable lead compound for the development of novel therapeutics targeting diseases where serine proteases are dysregulated. Further detailed quantitative structure-activity relationship studies, including the synthesis and biological evaluation of a series of fluorinated and non-fluorinated analogs, are crucial to fully unlock the therapeutic potential of this class of inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this endeavor.

3,5-Difluorobenzamidine Hydrochloride: A Technical Guide to Exploring Enzyme Active Sites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 3,5-Difluorobenzamidine hydrochloride as a powerful tool for investigating the active sites of enzymes, particularly serine proteases. As a competitive inhibitor, this compound serves as a valuable molecular probe in drug discovery and enzymology, offering insights into enzyme mechanism, structure-activity relationships, and the design of novel therapeutics.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and fibrinolysis.[1][2] The presence of two fluorine atoms on the benzene ring of this compound can significantly influence its binding affinity and selectivity for target enzymes compared to unsubstituted benzamidine.

The core mechanism of action for benzamidine-based inhibitors involves their mimicry of the natural arginine or lysine substrates of serine proteases. The positively charged amidinium group interacts with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of the enzyme's active site, effectively blocking substrate binding and catalytic activity.[3] This targeted and reversible binding makes this compound an ideal candidate for detailed kinetic and structural studies of enzyme-inhibitor interactions.

Quantitative Analysis of Benzamidine Derivatives as Serine Protease Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 |

| Benzamidine | Trypsin | 19 µM[4] | - |

| Benzamidine | Plasmin | 350 µM | - |

| Benzamidine | Thrombin | 220 µM | - |

| Pentamidine (a bivalent benzamidine) | Plasmin | 2.1 ± 0.8 µM[1] | - |

| Pentamidine (a bivalent benzamidine) | tPA | 43 ± 9.7 µM[1] | - |

| Pentamidine (a bivalent benzamidine) | Thrombin | 4.5 ± 2.3 µM[1] | - |

| Argatroban (a synthetic thrombin inhibitor) | Thrombin | - | 1.1 µM (against thrombin in solution)[5] |

| Benzamidine-conjugated Molecular Glue (Glue10–BA) | Trypsin | Kassoc = 5.5 × 105 M–1[6] | - |

Note: Ki (inhibition constant) represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response of a particular enzyme by 50%. Kassoc (association constant) is a measure of the binding affinity between the inhibitor and the enzyme.

Experimental Protocols

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the inhibitory effect of this compound on a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., Trypsin)

-

This compound

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions at various concentrations.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.

-

Immediately place the microplate in a microplate reader and monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for the product of Nα-Benzoyl-L-arginine 4-nitroanilide hydrolysis) over a set period.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

-

Plausible Synthesis of this compound

Step 1: Synthesis of 3,5-Difluorobenzonitrile This step would likely involve a nucleophilic aromatic substitution reaction starting from a suitable difluorobenzene derivative.

Step 2: Conversion of 3,5-Difluorobenzonitrile to 3,5-Difluorobenzamidine A well-established method for this conversion is the Pinner reaction. This involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride salt. Subsequent treatment of this intermediate with ammonia would yield the desired amidine.

Step 3: Formation of the Hydrochloride Salt The final step would involve treating the free base of 3,5-Difluorobenzamidine with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

Visualizing the Role of this compound

The Coagulation Cascade and Serine Protease Inhibition

The blood coagulation cascade is a prime example of a biological pathway heavily reliant on the sequential activation of serine proteases. This compound, as a competitive inhibitor of these enzymes, can effectively interrupt this cascade.

Caption: Inhibition of the Coagulation Cascade.

Experimental Workflow for Inhibitor Characterization

The process of characterizing an enzyme inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of 3,5-Difluorobenzamidine Hydrochloride: A Research Chemical Awaiting Discovery

Despite its availability as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published data on the discovery, biological activity, and specific applications of 3,5-Difluorobenzamidine hydrochloride. This technical guide serves to consolidate the currently available information and highlight the nascent status of this compound within the scientific community.

Introduction

This compound is a halogenated aromatic amidine compound. The benzamidine scaffold is a known pharmacophore present in various biologically active molecules, often acting as a bioisostere for arginine or lysine residues and interacting with serine proteases. The presence of two fluorine atoms on the phenyl ring at the 3 and 5 positions can significantly alter the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets, compared to its non-fluorinated counterpart. However, the specific biological implications of this substitution pattern in this compound remain undocumented in peer-reviewed research.

Physicochemical Properties

Commercially available information provides the basic physicochemical properties of this compound. This data is crucial for its handling, storage, and use in potential future experimental work.

| Property | Value | Source |

| CAS Number | 144797-68-2 | Sigma-Aldrich |

| Molecular Formula | C₇H₇ClF₂N₂ | Sigma-Aldrich |

| Molecular Weight | 192.59 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥95% (typically) | Lab-Chemicals.com |

Synthesis

A hypothetical workflow for the synthesis is outlined below.

Disclaimer: This represents a generalized synthetic scheme. The actual experimental conditions, including reagents, solvents, temperatures, and reaction times, would require empirical determination and optimization.

Biological Activity and Potential Applications: An Uncharted Territory

As of this writing, there are no published studies detailing the biological activity of this compound. The core benzamidine structure is a known inhibitor of serine proteases, such as thrombin and trypsin, due to its ability to mimic the guanidinium group of arginine. Therefore, it is conceivable that this compound could be investigated for similar activities.

Potential, yet unexplored, areas of research for this compound could include:

-

Enzyme Inhibition: Screening against a panel of serine proteases or other enzymes where a positively charged group is recognized in the active site.

-

Drug Discovery Scaffold: Utilizing it as a chemical building block for the synthesis of more complex molecules with potential therapeutic applications. The difluoro-substitution could enhance binding affinity or improve pharmacokinetic properties.

-

Chemical Probe Development: As a tool compound to probe the function of specific biological pathways, should any activity be identified.

The absence of data precludes the creation of any signaling pathway diagrams or the presentation of quantitative biological data (e.g., IC₅₀, Kᵢ values).

Experimental Protocols

The lack of published research means there are no established experimental protocols for the use of this compound in biological or biochemical assays. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the intended application.

Conclusion and Future Outlook

This compound represents a chemical entity with a clear structural relationship to a class of compounds with known biological relevance. However, it remains a "research chemical" in the truest sense—a compound whose scientific story has yet to be written. The current body of scientific knowledge lacks the foundational data to define its role.

Future research is required to elucidate the biological profile of this compound. Initial screening in relevant biological assays, such as protease inhibition panels, would be a logical first step. Should any significant activity be discovered, further studies into its mechanism of action, structure-activity relationships, and potential therapeutic or research applications would be warranted. Until such research is conducted and published, this compound will remain a molecule of untapped potential.

Preliminary Screening of 3,5-Difluorobenzamidine Hydrochloride Against a Representative Protease Panel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for conducting a preliminary screening of the small molecule inhibitor, 3,5-Difluorobenzamidine hydrochloride, against a diverse panel of proteases. Due to the absence of publicly available screening data for this specific compound, this document presents a representative framework, including hypothetical data, to illustrate the screening process, data presentation, and interpretation.

Introduction to Protease Inhibition Screening

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins. They are critical to numerous physiological processes, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2] Consequently, proteases are a major class of drug targets.

Benzamidine and its derivatives are known to act as competitive inhibitors of serine proteases, mimicking the binding of arginine or lysine residues in natural substrates.[3] The subject of this guide, this compound, is a synthetic small molecule whose inhibitory potential against a broad range of proteases warrants investigation. A preliminary screening against a protease panel is a crucial first step in the drug discovery process to determine the compound's potency and selectivity profile. This initial screen helps to identify promising lead compounds and provides early insights into potential off-target effects.

Protease Panel Selection

A well-designed protease panel should include representatives from the major mechanistic classes to provide a broad overview of the compound's selectivity. The primary classes of human proteases are serine, cysteine, aspartic, and metalloproteases.[2] A representative panel for an initial screening campaign is outlined in Table 1.

Table 1: Representative Protease Panel for Preliminary Screening

| Protease Class | Protease | Rationale for Inclusion |

| Serine | Trypsin | A well-characterized model serine protease. |

| Thrombin | A key enzyme in the blood coagulation cascade.[2] | |

| Chymotrypsin | A digestive enzyme with distinct substrate specificity. | |

| Kallikrein | Involved in inflammation and blood pressure regulation. | |

| Cysteine | Cathepsin B | A lysosomal protease involved in various pathologies. |

| Caspase-3 | A key effector in apoptosis. | |

| Aspartic | BACE-1 | A key enzyme in the generation of amyloid-beta peptides. |

| Renin | A critical regulator of blood pressure. | |

| Metallo | MMP-9 | Implicated in cancer metastasis and inflammation.[1] |

| ACE | A key target for hypertension treatment. |

Experimental Protocol: Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against the selected protease panel using a fluorescence-based assay.

3.1. Materials and Reagents

-

This compound (test compound)

-

Purified recombinant proteases (as per Table 1)

-

Fluorogenic peptide substrates specific for each protease

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with appropriate additives like CaCl2 or DTT, depending on the protease)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

3.2. Reagent Preparation

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Working Compound Solutions: Perform serial dilutions of the stock solution in assay buffer to achieve the desired final assay concentrations.

-

Enzyme Working Solutions: Dilute each purified protease in the appropriate assay buffer to a working concentration that yields a linear reaction rate over the course of the assay.

-

Substrate Working Solutions: Dilute each fluorogenic substrate in the assay buffer to a concentration typically at or below its Michaelis constant (Km).

3.3. Assay Procedure

-

Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add 50 µL of the enzyme working solution. Subsequently, add 25 µL of the working compound solution (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.

-

Fluorescence Monitoring: Immediately place the plate in a microplate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

3.4. Data Analysis

-

Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100

-

Determine IC50 Values: For compounds showing significant inhibition, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Screening Results

The following table summarizes hypothetical results from a preliminary screening of this compound at a single concentration (e.g., 10 µM) and subsequent IC50 determinations for active compounds.

Table 2: Hypothetical Screening Data for this compound

| Protease Class | Protease | % Inhibition @ 10 µM | IC50 (µM) |

| Serine | Trypsin | 95% | 0.8 |

| Thrombin | 88% | 2.5 | |

| Chymotrypsin | 15% | > 50 | |

| Kallikrein | 75% | 5.1 | |

| Cysteine | Cathepsin B | 5% | > 50 |

| Caspase-3 | < 2% | > 50 | |

| Aspartic | BACE-1 | < 2% | > 50 |

| Renin | < 2% | > 50 | |

| Metallo | MMP-9 | 10% | > 50 |

| ACE | < 2% | > 50 |

Visualizing Workflows and Concepts

Diagrams are essential for illustrating complex workflows and relationships in drug discovery.

Interpretation of Results and Next Steps

Based on the hypothetical data in Table 2, this compound demonstrates potent and selective inhibitory activity against certain serine proteases, particularly Trypsin and Thrombin. The low inhibition of Chymotrypsin suggests some level of selectivity even within the serine protease family. The compound shows negligible activity against the tested cysteine, aspartic, and metalloproteases, indicating a favorable selectivity profile at this initial stage.

Next Steps in the Drug Discovery Cascade:

-

Confirmation of Activity: Re-test the compound to confirm the initial screening results.

-

Mechanism of Action Studies: Conduct enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Broad Panel Selectivity Screening: Screen against a larger, more comprehensive panel of proteases to further define the selectivity profile.

-

In Vitro Cellular Assays: Evaluate the compound's activity in cell-based models relevant to the targeted proteases (e.g., coagulation assays for thrombin).

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency and selectivity.

Conclusion

This technical guide has outlined a systematic approach for the preliminary screening of this compound against a representative protease panel. While the presented data is hypothetical, the described methodologies for panel selection, experimental execution, data presentation, and interpretation provide a robust framework for researchers engaged in the early stages of protease inhibitor drug discovery. Such a screening cascade is fundamental to identifying and prioritizing lead compounds for further development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzamidine hydrochloride is a synthetic organic compound of significant interest in pharmaceutical and biochemical research. As a derivative of benzamidine, it is recognized as a competitive inhibitor of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. The introduction of two fluorine atoms on the phenyl ring is anticipated to modulate its physicochemical properties, such as lipophilicity and basicity, which can influence its potency, selectivity, and pharmacokinetic profile. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters that are not yet publicly documented. This information is intended to support researchers in the effective utilization of this compound in drug discovery and development.

Core Physicochemical Properties

Limited quantitative physicochemical data for this compound is available in the public domain. The following tables summarize the currently known information and highlight the parameters for which experimental determination is recommended.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | 3,5-difluorobenzenecarboximidamide hydrochloride | N/A |

| CAS Number | 144797-68-2 | [1][2] |

| Molecular Formula | C₇H₇ClF₂N₂ | [1][2] |

| Molecular Weight | 192.59 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store at room temperature or 0-8°C in a dry, inert atmosphere. | [1] |

Table 2: Experimentally Determined Physicochemical Properties (To Be Determined)

| Property | Experimental Value | Recommended Method |

| Melting Point (°C) | Not available | Capillary Melting Point |

| Aqueous Solubility | Not available | Shake-Flask Method |

| Solubility in Organic Solvents | Not available | Shake-Flask Method |

| pKa | Not available | Potentiometric Titration or UV-metric Method |

| Stability | Not available | Forced Degradation Studies |

Biological Activity: Serine Protease Inhibition

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases such as trypsin.[3][4] They act as mimics of the natural substrate, arginine, binding to the S1 pocket of the protease active site. The positively charged amidinium group forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket, which is crucial for substrate recognition and binding.

The fluorination at the 3 and 5 positions of the phenyl ring in this compound is expected to alter the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity and selectivity for different serine proteases.

Caption: Serine Protease Inhibition by 3,5-Difluorobenzamidine.

Experimental Protocols

Due to the absence of published experimental data for several key physicochemical properties of this compound, the following section provides detailed, standard protocols for their determination.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up at a steady rate.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is recorded as the completion of melting.

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2°C). A broad melting range can indicate the presence of impurities.[5][6]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Solubility is reported in units of mg/mL or µg/mL.

pKa Determination (UV-metric Method)

Objective: To determine the acid dissociation constant (pKa) of the ionizable amidinium group.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to a series of aqueous buffer solutions with a range of known pH values.

-

Spectroscopic Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range. Changes in the absorbance at specific wavelengths are monitored as a function of pH.

-

Data Analysis: The absorbance data is plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the amidinium group are equal, which corresponds to the inflection point of the sigmoidal curve.[7][8]

-

Reporting: The pKa value is reported as the negative logarithm of the acid dissociation constant.

Stability Assessment (Forced Degradation Studies)

Objective: To investigate the intrinsic stability of the compound under various stress conditions.

Methodology: Forced degradation studies are performed by subjecting solutions of this compound to various stress conditions to induce degradation.[9][10]

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: The solid compound or a solution is heated at an elevated temperature.

-

Photodegradation: The solid compound or a solution is exposed to UV and visible light.

-

Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Reporting: The percentage of degradation is calculated, and potential degradation pathways are proposed.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a valuable research tool, particularly in the field of serine protease inhibition. While its fundamental identity is well-established, a comprehensive public dataset of its quantitative physicochemical properties is lacking. The experimental protocols detailed in this guide provide a clear path for researchers to generate this critical data. A thorough understanding of its melting point, solubility, pKa, and stability is essential for its effective application in drug design, formulation development, and biochemical assays. The generation and dissemination of this data will undoubtedly accelerate research and development efforts involving this and related compounds.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 3,5-difluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. acdlabs.com [acdlabs.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical Modeling of 3,5-Difluorobenzamidine Hydrochloride Binding to Trypsin

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model the binding of 3,5-Difluorobenzamidine hydrochloride to its target enzyme, trypsin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational techniques to understand and predict protein-ligand interactions.

Introduction: The Significance of Trypsin Inhibition

Trypsin, a serine protease, plays a crucial role in digestion and other physiological processes. Its overactivity, however, is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Small molecule inhibitors, such as benzamidine and its derivatives, are of great interest in drug discovery for their potential to modulate trypsin activity. This compound, a halogenated analog of benzamidine, presents a compelling case for theoretical modeling to elucidate the impact of fluorine substitution on binding affinity and selectivity.

Computational modeling offers a powerful lens through which to examine the molecular interactions governing the binding of inhibitors to their protein targets.[1] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding poses, interaction energies, and the dynamic nature of the protein-ligand complex.[2][3] These methods are instrumental in structure-based drug design, enabling the rational optimization of lead compounds.

Core Concepts in a Nutshell

The binding of 3,5-Difluorobenzamidine to trypsin is primarily driven by electrostatic interactions between the positively charged amidinium group of the ligand and the negatively charged aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin.[4][5] The aromatic ring of the inhibitor engages in hydrophobic and van der Waals interactions with the surrounding residues of the binding pocket. The introduction of fluorine atoms at the 3 and 5 positions of the benzamidine ring is expected to modulate the electronic properties of the aromatic system, potentially influencing cation-π interactions and the overall binding free energy.

Theoretical Modeling Methodologies

A multi-faceted computational approach is typically employed to comprehensively model the binding of an inhibitor like this compound to trypsin. This workflow generally involves molecular docking to predict the initial binding pose, followed by more rigorous molecular dynamics simulations to refine the pose and calculate binding free energies.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is widely used for virtual screening and to generate initial hypotheses about the binding mode.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor: The three-dimensional crystal structure of trypsin is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular mechanics force field.

-

Preparation of the Ligand: The 3D structure of this compound is built using a molecular editor and its geometry is optimized using a suitable quantum mechanical or molecular mechanical method. Partial charges are assigned to the ligand atoms.

-

Grid Generation: A grid box is defined around the active site of trypsin, encompassing the S1 specificity pocket. This grid is used by the docking algorithm to calculate the interaction energies between the ligand and the receptor.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box and to identify the most favorable binding poses based on a scoring function.[6]

-

Analysis of Results: The resulting docked poses are clustered and ranked based on their predicted binding energies. The top-ranked poses are visually inspected to assess the key interactions with the active site residues.

Caption: A diagram showing the sequential steps of a molecular dynamics simulation workflow.

Binding Free Energy Calculations

A critical aspect of theoretical modeling is the quantitative prediction of binding affinity. Several methods can be employed to calculate the binding free energy (ΔG_bind) from MD simulations.

Methods for Binding Free Energy Calculation:

-

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. [7]* Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by gradually "alchemically" transforming one molecule into another over a series of simulations. [8][9] Experimental Protocol: MM/PBSA Binding Free Energy Calculation

-

Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the production MD trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics energy (including van der Waals and electrostatic components) is calculated.

-

Solvation Free Energy Calculation: The polar contribution to the solvation free energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. The non-polar contribution is typically estimated from the solvent-accessible surface area (SASA).

-

Binding Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Quantitative Data Summary

| Inhibitor | Experimental ΔG_bind (kcal/mol) | Calculated ΔG_bind (kcal/mol) | Computational Method |

| Benzamidine | -6.2 | -5.2 to -9.0 | MD with Free Energy Calculations |

| p-aminobenzamidine | - | - | Monte Carlo Simulations |

| p-methylbenzamidine | - | - | Monte Carlo Simulations |

| p-chlorobenzamidine | - | - | Monte Carlo Simulations |

Note: The calculated values are from various studies and may use different force fields and computational protocols, leading to a range of reported values. [2][10]

Conclusion

The theoretical modeling of this compound binding to trypsin provides a powerful framework for understanding the molecular determinants of inhibitor potency and selectivity. Through a combination of molecular docking and molecular dynamics simulations, coupled with binding free energy calculations, researchers can gain detailed insights into the protein-ligand interactions at an atomic level. This knowledge is invaluable for the rational design and optimization of novel and more effective trypsin inhibitors for therapeutic applications. The methodologies outlined in this guide represent a standard in silico approach that can be adapted and applied to a wide range of protein-ligand systems in modern drug discovery.

References

- 1. Results for "Molecular Docking" | Springer Nature Experiments [experiments.springernature.com]

- 2. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.1.2. Molecular dynamics simulations (MD) [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Trypsin-Ligand Binding Free Energy Calculation with AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigate the Binding of Catechins to Trypsin Using Docking and Molecular Dynamics Simulation | PLOS One [journals.plos.org]

- 8. Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calculation of protein-ligand binding free energy by using a polarizable potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dasher.wustl.edu [dasher.wustl.edu]

Methodological & Application

Application Notes and Protocols: 3,5-Difluorobenzamidine Hydrochloride for High-Throughput Screening of Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Difluorobenzamidine hydrochloride in high-throughput screening (HTS) campaigns aimed at the discovery of novel protease inhibitors.

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. The discovery of potent and selective protease inhibitors is a cornerstone of drug development for various diseases, including viral infections, cancer, and inflammatory disorders. This compound belongs to the benzamidine class of compounds, which are known to act as competitive inhibitors of serine proteases.[1][2][3] The introduction of fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties, making this compound a valuable scaffold for inhibitor discovery. High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify initial hits for further optimization.[4]

Principle of Action

Benzamidine and its derivatives are synthetic competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[2][3][5] They function by binding to the active site of the enzyme, specifically interacting with the aspartate residue at the bottom of the S1 pocket, thus preventing the binding and cleavage of the natural substrate. The difluoro substitutions on the benzamidine ring are intended to modulate the electronic properties and binding interactions of the molecule, potentially leading to increased potency and selectivity for target proteases.

Applications in High-Throughput Screening

This compound can be employed as a tool compound in various stages of an HTS campaign for protease inhibitors:

-

Assay Development and Validation: As a known inhibitor scaffold, it can be used as a positive control to validate the performance of a newly developed protease assay.

-

Fragment-Based Screening: The core structure can be used as a starting point in fragment-based drug discovery (FBDD) to identify small molecules that bind to the protease active site.

-

Competitive Binding Assays: It can be utilized in competitive binding assays to identify non-amidine compounds that bind to the same active site.

-

Structure-Activity Relationship (SAR) Studies: Serves as a reference compound in SAR studies to understand the impact of different functional groups on inhibitor potency and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 144797-68-2 | [6][7] |

| Molecular Formula | C₇H₇ClF₂N₂ | [6][7] |

| Molecular Weight | 192.59 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Purity | ≥95% (typical) | [7] |

| Storage | Inert atmosphere, Room Temperature | [7] |

Quantitative Data: Inhibition of Serine Proteases by Benzamidine

| Enzyme | Kᵢ Value (µM) |

| Trypsin | 35 |

| Plasmin | 350 |

| Thrombin | 220 |

Data sourced from Selleck Chemicals product information for Benzamidine.[5]

High-Throughput Screening Protocol: A Generalized FRET-Based Assay

This protocol describes a generalized fluorescence resonance energy transfer (FRET)-based assay for screening a compound library for inhibitors of a target serine protease, using this compound as a positive control. FRET assays are a common format for HTS of protease activity.[8]

Materials and Reagents

-

Target Protease: Purified recombinant serine protease of interest.

-

FRET Substrate: A peptide substrate containing a fluorophore and a quencher pair, specifically designed for the target protease.

-

Assay Buffer: Buffer composition will be enzyme-dependent (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

-

Test Compounds: Compound library dissolved in 100% DMSO.

-

Positive Control: this compound dissolved in 100% DMSO.

-

Negative Control: 100% DMSO.

-

Microplates: Black, low-volume 384-well microplates.

-

Plate Reader: A microplate reader capable of measuring fluorescence intensity with appropriate excitation and emission wavelengths for the FRET pair.

Experimental Workflow Diagram

Caption: High-Throughput Screening Experimental Workflow.

Detailed Protocol

-

Compound Plating:

-

Prepare serial dilutions of the test compounds and this compound in 100% DMSO.

-

Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound, positive control, and negative control (DMSO) to the appropriate wells of a 384-well assay plate.

-

-

Enzyme Addition:

-

Prepare a working solution of the target protease in assay buffer at a pre-determined optimal concentration.

-

Dispense 5 µL of the enzyme solution into all wells of the assay plate containing the compounds and controls.

-

-

Pre-incubation:

-

Gently mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of the FRET substrate in assay buffer at its predetermined Km value.

-

Add 5 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation and Measurement:

-

Mix the plate gently for 30 seconds.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

-

Data Analysis

-

Calculate Percent Inhibition: The percent inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

-

Dose-Response and IC₅₀ Determination: Primary hits are subjected to secondary screening where they are tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC₅₀) value.

Representative Signaling Pathway: Protease-Activated Receptor (PAR) Signaling

Many proteases, particularly those involved in coagulation and inflammation like thrombin, exert their effects by cleaving and activating Protease-Activated Receptors (PARs). Inhibiting these proteases can modulate PAR signaling pathways.

Caption: Protease-Activated Receptor (PAR) Signaling Pathway.

Conclusion

This compound represents a valuable chemical tool for the discovery and characterization of protease inhibitors. Its benzamidine core provides a well-understood mechanism of competitive inhibition for serine proteases, while the difluoro substitutions offer potential advantages in binding and drug-like properties. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in HTS campaigns to identify novel therapeutic leads targeting proteases. Further characterization to determine the specific Ki and IC₅₀ values of this compound against a panel of proteases is recommended to fully elucidate its inhibitory profile.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 3,5-difluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme Kinetic Studies with 3,5-Difluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzamidine hydrochloride is a synthetic small molecule and a potent competitive inhibitor of serine proteases.[1] The benzamidine moiety mimics the side chains of arginine and lysine, allowing it to bind to the active sites of enzymes that recognize these basic amino acids.[1] This characteristic makes it a valuable tool for studying the kinetics and mechanism of action of various serine proteases, which are critical in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[2] These application notes provide detailed protocols for conducting enzyme kinetic studies with this compound, focusing on key serine proteases of the coagulation cascade: trypsin, thrombin, and Factor Xa.

Principle of Inhibition

Amidine-containing compounds like this compound act as competitive inhibitors of serine proteases. They bind reversibly to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction. The key kinetic parameters to determine the potency and mechanism of such inhibitors are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Data Presentation

| Enzyme | Substrate | Ki of Benzamidine (µM) |

| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 35 |

| Plasmin | N/A | 350 |

| Thrombin | N/A | 220 |

Data for benzamidine, a related compound, is presented as a reference.[3]

Experimental Protocols

Herein, we provide detailed protocols for determining the inhibitory activity of this compound against three key serine proteases. These protocols can be adapted for use in 96-well microplates for higher throughput.

Protocol 1: Trypsin Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of trypsin-catalyzed hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE), which results in an increase in absorbance at 253 nm.[2]

Materials:

-

Trypsin (from bovine pancreas)

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 253 nm

Procedure:

-

Prepare Reagents:

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Substrate Solution: Prepare a 0.25 mM solution of BAEE in Tris-HCl buffer.

-

-

Assay Setup:

-

Prepare serial dilutions of the inhibitor stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibitor), add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO.

-

Add 160 µL of the substrate solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of a working solution of trypsin (e.g., 25 µg/mL in Tris-HCl buffer) to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the increase in absorbance at 253 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Protocol 2: Thrombin Inhibition Assay (Fluorometric)

This protocol utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by thrombin.

Materials:

-

Human α-thrombin

-

This compound

-

Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

-

Thrombin assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~360/460 nm)

Procedure:

-

Prepare Reagents:

-

Thrombin Stock Solution: Prepare a stock solution of thrombin in assay buffer.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

-

-

Assay Setup:

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of the thrombin solution, and 5 µL of each inhibitor dilution. For the control, add 5 µL of assay buffer with DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Prepare a working solution of the substrate in assay buffer (e.g., 20 µM).

-

Add 20 µL of the substrate working solution to each well.

-

-

Data Acquisition:

-

Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the fluorescence signal.

-

Calculate the IC50 and Ki values as described in Protocol 1.

-

Protocol 3: Factor Xa Inhibition Assay (Chromogenic)

This protocol measures the inhibition of Factor Xa activity using a chromogenic substrate that releases p-nitroaniline (pNA), which can be detected by absorbance at 405 nm.

Materials:

-

Human Factor Xa

-

This compound

-

Chromogenic Factor Xa substrate (e.g., CH3SO2-D-CHG-Gly-Arg-pNA)

-

Factor Xa assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.4)

-

DMSO

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Factor Xa Stock Solution: Prepare a stock solution of Factor Xa in assay buffer.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in sterile water.

-

-

Assay Setup:

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

To each well of a 96-well plate, add 20 µL of the inhibitor dilution (or buffer with DMSO for control).

-

Add 160 µL of a working solution of the substrate in assay buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of a working solution of Factor Xa to each well.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 20-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocities and determine the IC50 and Ki values as described in Protocol 1.

-

Mandatory Visualizations

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving numerous serine proteases (e.g., Factor VIIa, IXa, Xa, Thrombin) that culminate in the formation of a fibrin clot. This compound can be used to probe the activity of these proteases.[2]

Caption: The Coagulation Cascade.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of an enzyme inhibitor.

Caption: General workflow for an enzyme inhibition assay.

References

Application Notes: Utilizing 3,5-Difluorobenzamidine Hydrochloride in Fragment-Based Lead Discovery for Serine Protease Inhibition

Introduction

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy in drug discovery, enabling the identification of novel lead compounds by screening small, low-molecular-weight fragments. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding but do so with high ligand efficiency. Through iterative optimization, these initial hits can be developed into potent and selective drug candidates. 3,5-Difluorobenzamidine hydrochloride is an attractive fragment for targeting serine proteases, such as Trypsin and Urokinase-type Plasminogen Activator (uPA), due to the well-established interaction of the benzamidine moiety with the aspartate residue in the S1 pocket of these enzymes. The fluorine substitutions can enhance binding affinity and improve pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of this compound in a typical FBLD workflow targeting a serine protease.

FBLD Workflow Overview

The application of this compound in an FBLD campaign follows a structured workflow designed to identify and validate its binding to the target protein, and subsequently guide its evolution into a more potent lead compound.

Data Presentation: Screening of this compound

The following tables summarize hypothetical quantitative data from a screening campaign of this compound against a model serine protease.

Table 1: Primary Biophysical Screening Data

| Fragment ID | Compound Name | Molecular Weight (Da) | Screening Technique | Result |

| F01 | 3,5-Difluorobenzamidine HCl | 192.60 | Surface Plasmon Resonance (SPR) | Hit |

| F02 | Benzamidine HCl | 156.61 | Surface Plasmon Resonance (SPR) | Hit |

| F03 | 4-Fluorobenzamidine HCl | 174.60 | Surface Plasmon Resonance (SPR) | Hit |

Table 2: Hit Validation and Affinity Determination

| Fragment ID | KD (SPR) (µM) | KD (NMR) (µM) | Ligand Efficiency (LE) |

| F01 | 150 | 180 | 0.35 |

| F02 | 300 | 350 | 0.32 |

| F03 | 220 | 250 | 0.33 |

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / Nheavy, where Nheavy is the number of non-hydrogen atoms.

Table 3: X-ray Crystallography Data

| Fragment ID | PDB ID (Hypothetical) | Resolution (Å) | Key Interactions |

| F01 | 9XYZ | 1.8 | Salt bridge with Asp189; Halogen bond with backbone carbonyl |

Experimental Protocols

Detailed methodologies for the key experiments in the FBLD workflow are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) Screening